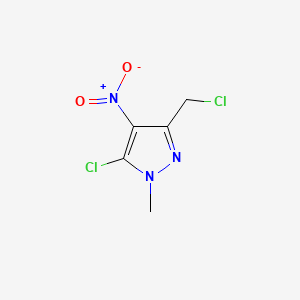
5-chloro-3-(chloromethyl)-1-methyl-4-nitro-1H-pyrazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-chloro-3-(chloromethyl)-1-methyl-4-nitro-1H-pyrazole is a chemical compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in adjacent positions. This specific compound is characterized by the presence of chloro, chloromethyl, methyl, and nitro substituents on the pyrazole ring, making it a versatile intermediate in organic synthesis and a potential candidate for various applications in chemistry, biology, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-3-(chloromethyl)-1-methyl-4-nitro-1H-pyrazole can be achieved through several synthetic routes. One common method involves the reaction of 3-(chloromethyl)-1-methyl-4-nitro-1H-pyrazole with a chlorinating agent such as thionyl chloride or phosphorus pentachloride. The reaction is typically carried out in an inert solvent like chloroform or dichloromethane under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the desired product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
5-chloro-3-(chloromethyl)-1-methyl-4-nitro-1H-pyrazole undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of corresponding derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation: The methyl group can be oxidized to a carboxylic acid or aldehyde using oxidizing agents like potassium permanganate or chromium trioxide.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or sodium methoxide in solvents like ethanol or dimethylformamide.
Reduction: Catalysts like palladium on carbon or platinum oxide in solvents like ethanol or acetic acid.
Oxidation: Oxidizing agents like potassium permanganate in aqueous or acidic conditions.
Major Products Formed
Nucleophilic Substitution: Formation of azido, thiocyanato, or methoxy derivatives.
Reduction: Formation of 5-chloro-3-(aminomethyl)-1-methyl-4-nitro-1H-pyrazole.
Oxidation: Formation of this compound-4-carboxylic acid.
Aplicaciones Científicas De Investigación
5-chloro-3-(chloromethyl)-1-methyl-4-nitro-1H-pyrazole has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of various heterocyclic compounds and as a building block for more complex molecules.
Biology: Investigated for its potential antimicrobial and antiviral properties due to the presence of the nitro group.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals, particularly in the treatment of infectious diseases and cancer.
Industry: Utilized in the production of agrochemicals, dyes, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 5-chloro-3-(chloromethyl)-1-methyl-4-nitro-1H-pyrazole is primarily related to its ability to interact with biological molecules. The nitro group can undergo bioreduction to form reactive intermediates that can interact with nucleic acids and proteins, leading to antimicrobial and anticancer effects. Additionally, the chloromethyl group can form covalent bonds with nucleophilic sites in enzymes and other proteins, potentially inhibiting their activity .
Comparación Con Compuestos Similares
Similar Compounds
5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde: Similar in structure but with a phenyl group instead of a chloromethyl group.
5-chloro-1-vinyl-1H-pyrazole: Contains a vinyl group instead of a chloromethyl group.
5-chloro-3-methyl-1-phenylpyrazole-4-carbonitrile: Contains a phenyl and carbonitrile group instead of a chloromethyl and nitro group.
Uniqueness
5-chloro-3-(chloromethyl)-1-methyl-4-nitro-1H-pyrazole is unique due to the presence of both chloromethyl and nitro groups on the pyrazole ring. This combination of functional groups provides a distinct reactivity profile, making it a valuable intermediate for the synthesis of diverse chemical compounds and a potential candidate for various applications in scientific research and industry .
Propiedades
Fórmula molecular |
C5H5Cl2N3O2 |
|---|---|
Peso molecular |
210.02 g/mol |
Nombre IUPAC |
5-chloro-3-(chloromethyl)-1-methyl-4-nitropyrazole |
InChI |
InChI=1S/C5H5Cl2N3O2/c1-9-5(7)4(10(11)12)3(2-6)8-9/h2H2,1H3 |
Clave InChI |
QMXSTNNONMIYSM-UHFFFAOYSA-N |
SMILES canónico |
CN1C(=C(C(=N1)CCl)[N+](=O)[O-])Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


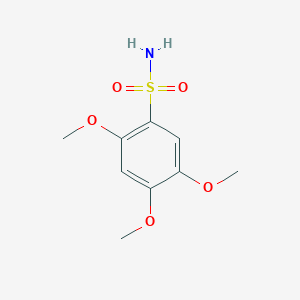
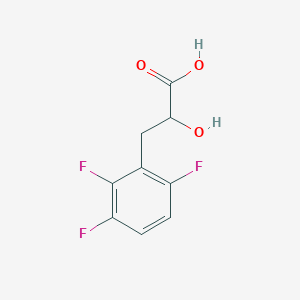
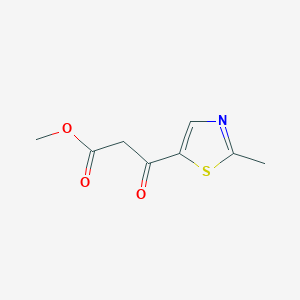
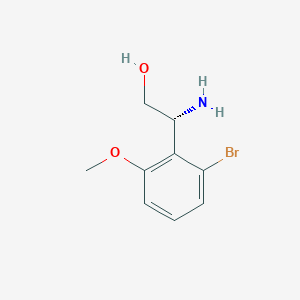
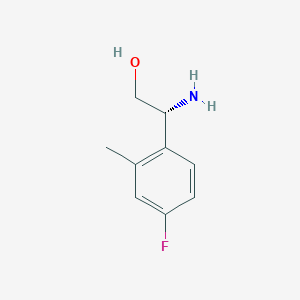
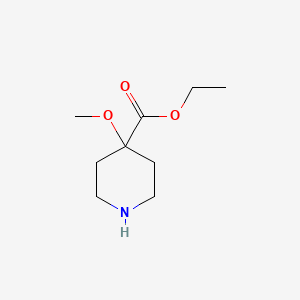
![2',5'-Bis(azidomethyl)-4'-(4-carboxyphenyl)-[1,1'-biphenyl]-4-carboxylicacid](/img/structure/B13578234.png)

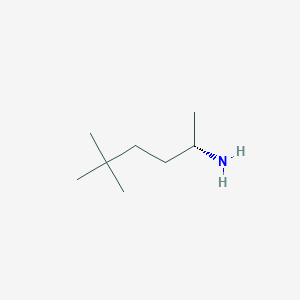
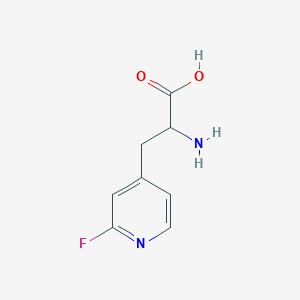

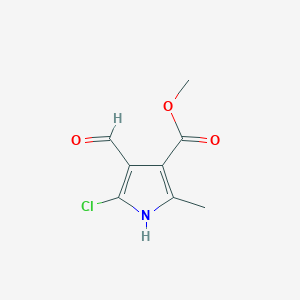
![2-Azaspiro[4.4]non-7-enehydrochloride](/img/structure/B13578257.png)
![2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]ethan-1-aminedihydrochloride](/img/structure/B13578271.png)
